Malanato platinum
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Overview
Description
Malanato platinum, also known as malonato-platinum(II), is a coordination complex of platinum. This compound has garnered significant attention due to its potential applications in various fields, including medicinal chemistry, particularly in cancer treatment. The compound is characterized by its ability to form stable complexes with various ligands, enhancing its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Malanato platinum can be synthesized through several methods. One common approach involves the reaction of potassium tetrachloroplatinate(II) with malonic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
K2[PtCl4]+CH2(COOH)2+2NaOH→Pt(CH2(COO)2)+2KCl+2NaCl+2H2O
The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often involves the use of automated reactors and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Malanato platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or elemental platinum.
Substitution: Ligands in the complex can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Ligand exchange reactions often involve the use of other ligands such as ammonia or phosphines under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) nanoparticles.
Scientific Research Applications
Malanato platinum has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its interactions with biological molecules, particularly DNA, where it forms adducts that can inhibit DNA replication.
Medicine: this compound complexes are explored as potential anticancer agents due to their ability to induce apoptosis in cancer cells.
Industry: It is used in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of malanato platinum in biological systems involves its interaction with cellular components, particularly DNA. The compound forms covalent bonds with the nitrogen atoms in the purine bases of DNA, leading to the formation of cross-links. These cross-links inhibit DNA replication and transcription, ultimately triggering cell death through apoptosis. The molecular targets include the N7 position of guanine and adenine bases in DNA.
Comparison with Similar Compounds
Malanato platinum is often compared with other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. While all these compounds share a common mechanism of action involving DNA binding, this compound is unique in its enhanced solubility and reduced toxicity profile. Similar compounds include:
Cisplatin: Known for its high efficacy but significant side effects.
Carboplatin: Offers a better safety profile but requires higher doses.
Oxaliplatin: Effective against a broader range of cancers but can cause peripheral neuropathy.
Properties
CAS No. |
61848-63-3 |
---|---|
Molecular Formula |
C9H16N2O4Pt |
Molecular Weight |
411.32 g/mol |
IUPAC Name |
(2-azanidylcyclohexyl)azanide;platinum(2+);propanedioic acid |
InChI |
InChI=1S/C6H12N2.C3H4O4.Pt/c7-5-3-1-2-4-6(5)8;4-2(5)1-3(6)7;/h5-8H,1-4H2;1H2,(H,4,5)(H,6,7);/q-2;;+2 |
InChI Key |
NUDTWAITWRPVMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)[NH-])[NH-].C(C(=O)O)C(=O)O.[Pt+2] |
Origin of Product |
United States |
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